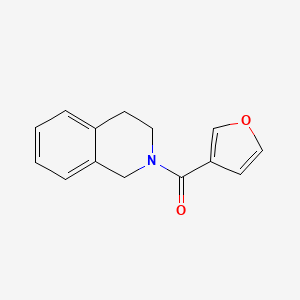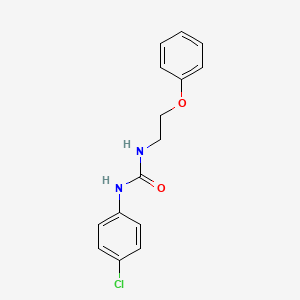![molecular formula C19H21NO5 B6574036 [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1638707-02-4](/img/structure/B6574036.png)
[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate” is a complex organic molecule. It contains a carbamoyl group (NHCOO), which is a functional group derived from carbamic acid (NH2COOH). This group is attached to a phenyl ring with two methoxy groups (OCH3) at the 3 and 5 positions. The carbamoyl group is also attached to a methyl group (CH3) which is further connected to an acetate group (COOCH3) that is substituted with a 4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carbamoyl group, the introduction of the methoxy groups to the phenyl ring, and the attachment of the acetate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbamoyl group could potentially undergo reactions involving the nitrogen atom or the carbonyl group. The methoxy groups might participate in electrophilic aromatic substitution reactions on the phenyl ring. The acetate group could undergo reactions involving the carbonyl group or the ester linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and acetate groups could impact the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .科学研究应用
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is used in the synthesis of various drug compounds, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It is also used in the study of biochemical and physiological effects, as it can be used to study the effects of various drugs on the body. Additionally, the compound has been used in the study of enzyme activity and metabolism, as well as in the development of new drugs.
作用机制
The mechanism of action of [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the activity of other enzymes and lead to changes in biochemical and physiological processes. Additionally, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the body’s response to certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have anti-inflammatory and anticonvulsant effects in animal studies. Additionally, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the body’s response to certain drugs.
实验室实验的优点和局限性
The advantages of using [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, the compound can be used in a variety of experiments, including the study of biochemical and physiological effects, enzyme activity and metabolism, and the development of new drugs. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict the effects of the compound on the body.
未来方向
For [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate include further research into the compound’s mechanism of action, as well as its potential applications in the development of new drugs. Additionally, further research into the compound’s biochemical and physiological effects could lead to new treatments for various diseases. Finally, further research into the compound’s ability to interact with certain receptors in the body could lead to new therapies for a variety of conditions.
合成方法
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is synthesized by the reaction of a carboxylic acid and a carbamate in the presence of a strong base such as potassium hydroxide. The reaction produces an ester, which is then purified by column chromatography. The compound can also be synthesized using a variety of other methods, including the reaction of a carboxylic acid with an amine in the presence of a strong base, the reaction of a carboxylic acid with a diazonium salt in the presence of a strong base, and the reaction of a carboxylic acid with an amide in the presence of a strong base.
安全和危害
属性
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)8-19(22)25-12-18(21)20-15-9-16(23-2)11-17(10-15)24-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYIZAKOTZINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573963.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6573968.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6573978.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)
